molecular formula C14H16N2O2 B2709540 N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide CAS No. 357326-67-1

N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B2709540
CAS No.: 357326-67-1
M. Wt: 244.294
InChI Key: BFBYNBPBLPWIOG-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the reaction of 2,3-dimethylaniline with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isoxazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of isoxazole oxides.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-3,4-dimethyl-4-isoxazolecarboxamide
  • N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
  • N-(2,3-dimethylphenyl)-3,5-dimethyl-5-isoxazolecarboxamide

Uniqueness

N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide stands out due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. The presence of dimethyl groups at the 2,3-positions of the phenyl ring and the 3,5-positions of the isoxazole ring can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications .

Biological Activity

N-(2,3-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound belonging to the isoxazole class, known for its diverse biological activities. This article focuses on its biological activity, including antimicrobial and anti-inflammatory properties, and explores its potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a unique substitution pattern that enhances its stability and interaction with biological targets. The compound's molecular formula is C13H14N2O2C_{13}H_{14}N_{2}O_{2} with a molecular weight of approximately 230.26 g/mol. The compound exhibits significant solubility in organic solvents, which facilitates its use in various chemical reactions.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses.
  • Receptor Interaction : The compound could interact with receptors that mediate pain and inflammation.

Case Studies

  • Antibacterial Activity : In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating effective dosage levels for potential therapeutic applications.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers and symptoms compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds within the isoxazole class:

Compound NameStructureBiological Activity
N-(2,3-dimethylphenyl)-3,4-dimethyl-4-isoxazolecarboxamideStructureModerate antimicrobial
N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamideStructureStrong anti-inflammatory

This comparison highlights the distinct biological activities associated with different substitution patterns on the isoxazole ring.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-6-5-7-12(9(8)2)15-14(17)13-10(3)16-18-11(13)4/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBYNBPBLPWIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(ON=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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